3-(Azetidin-3-yloxy)-1-methylpyrrolidine
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Overview
Description
3-(Azetidin-3-yloxy)-1-methylpyrrolidine is a heterocyclic compound that features both azetidine and pyrrolidine rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The azetidine ring, a four-membered nitrogen-containing ring, is known for its strain and reactivity, while the pyrrolidine ring, a five-membered nitrogen-containing ring, is a common motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yloxy)-1-methylpyrrolidine typically involves the formation of the azetidine ring followed by its attachment to the pyrrolidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials are often sourced in bulk, and the reactions are carefully monitored to maintain product purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yloxy)-1-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction can lead to the formation of secondary or tertiary amines
Scientific Research Applications
3-(Azetidin-3-yloxy)-1-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yloxy)-1-methylpyrrolidine involves its interaction with specific molecular targets. The azetidine ring’s strain makes it highly reactive, allowing it to interact with enzymes and receptors in biological systems. This interaction can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-3-yloxy)pyridine: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
3-(Azetidin-3-yloxy)-1,2-oxazole: Contains an oxazole ring, offering different reactivity and biological properties.
Uniqueness
3-(Azetidin-3-yloxy)-1-methylpyrrolidine is unique due to the combination of the azetidine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential as a versatile building block in synthetic chemistry and drug development .
Properties
Molecular Formula |
C8H16N2O |
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Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-(azetidin-3-yloxy)-1-methylpyrrolidine |
InChI |
InChI=1S/C8H16N2O/c1-10-3-2-7(6-10)11-8-4-9-5-8/h7-9H,2-6H2,1H3 |
InChI Key |
HRMBQJBBWIQHIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)OC2CNC2 |
Origin of Product |
United States |
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